molecular formula C12H9N3O2S B11493452 N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide

N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide

Cat. No.: B11493452
M. Wt: 259.29 g/mol
InChI Key: IHLIWRXFRDVNLM-UHFFFAOYSA-N
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Description

N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide is a heterocyclic compound that integrates a thiadiazole ring fused with a pyridine ring and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones under acidic or basic conditions.

    Fusion with Pyridine Ring: The thiadiazole ring is then fused with a pyridine ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate the cyclization.

    Attachment of the Furan Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can occur at the pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Nucleophiles: Amines, Thiols

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicinal chemistry, the compound is investigated for its pharmacological properties. Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be applied in various technological applications.

Mechanism of Action

The mechanism of action of N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,3,4-Thiadiazole Derivatives

Uniqueness

Compared to similar compounds, N-[(2E)-6-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide stands out due to its unique combination of a thiadiazole ring fused with a pyridine ring and a furan carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

N-(6-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)furan-2-carboxamide

InChI

InChI=1S/C12H9N3O2S/c1-8-4-5-10-13-12(18-15(10)7-8)14-11(16)9-3-2-6-17-9/h2-7H,1H3

InChI Key

IHLIWRXFRDVNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=NC(=O)C3=CC=CO3)S2)C=C1

Origin of Product

United States

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